Pentaerythritol trimethacrylate

Description

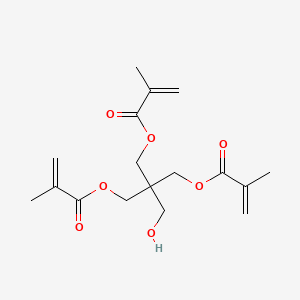

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)-2-(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-11(2)14(19)22-8-17(7-18,9-23-15(20)12(3)4)10-24-16(21)13(5)6/h18H,1,3,5,7-10H2,2,4,6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDXBRVLWDGRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909644 | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-66-1 | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol trimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-(hydroxymethyl)-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-2-[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purification Methodologies for Pentaerythritol Trimethacrylate

Esterification Reaction Pathways

The primary method for producing pentaerythritol (B129877) trimethacrylate is through the direct esterification of pentaerythritol with methacrylic acid. nih.gov This reaction is typically carried out in the presence of a solvent and a catalyst, with continuous removal of water to drive the reaction towards completion. ajgreenchem.com

Catalytic Systems and Reaction Conditions

A variety of catalysts can be employed for the esterification of pentaerythritol. Traditionally, strong acids like sulfuric acid and p-toluenesulfonic acid have been used. ajgreenchem.comgoogle.comgoogle.com However, these homogeneous catalysts can lead to corrosion issues and environmental concerns due to the difficulty in their separation from the product mixture. ajgreenchem.comgoogle.com

To address these challenges, research has explored the use of solid acid catalysts. These include heteropolyacids on activated carbon supports (e.g., H3PW12O40/C) and solid superacids like SO42-/TiO2/La3+. google.com These heterogeneous catalysts offer advantages such as easier separation and potential for reuse, contributing to a more environmentally friendly process. google.comchalmers.se Tin-based catalysts, including tin (II) oxide and stannous octoate, have also been shown to be effective, resulting in high product yields and simpler post-reaction work-ups. google.com

Reaction conditions are critical for maximizing the yield of pentaerythritol trimethacrylate. The reaction is typically conducted at elevated temperatures, often between 70°C and 115°C, under reflux with an azeotropic solvent like toluene (B28343) or cyclohexane (B81311) to facilitate the removal of water formed during the reaction. ajgreenchem.comgoogle.comgoogle.com The reaction time can vary from a few hours to over 15 hours depending on the catalyst and other conditions. ajgreenchem.comgoogle.com

Table 1: Catalytic Systems and Reaction Conditions for this compound Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | 90-115 | 3-5 | Not specified | google.com |

| H3PW12O40/C | Cyclohexane | Not specified | Not specified | 89.3 | google.com |

| SO42-/TiO2/La3+ | Toluene | Not specified | Not specified | Not specified | google.com |

| Tin-based catalysts | Not specified | Not specified | Not specified | >99.5 (conversion) | google.com |

| p-Toluenesulfonic acid | Toluene | 160 | 5 | Not specified | ajgreenchem.com |

Role of Polymerization Inhibitors

Due to the reactive nature of the methacrylate (B99206) groups, there is a significant risk of undesired polymerization during the synthesis of this compound, especially at the elevated temperatures required for esterification. nih.govnih.gov To prevent this, polymerization inhibitors are added to the reaction mixture. google.comlongchangchemical.com

Commonly used inhibitors include phenolic compounds like hydroquinone (B1673460) and its monomethyl ether (MEHQ), as well as phenothiazine (B1677639) and certain copper salts. nih.govgoogle.comgoogle.com These inhibitors function by scavenging free radicals that can initiate polymerization. nih.govlongchangchemical.com The choice and concentration of the inhibitor are crucial; it must effectively prevent polymerization during synthesis without interfering with the subsequent application of the monomer, where polymerization is desired. longchangchemical.com In some processes, a combination of inhibitors is used to ensure stability throughout the reaction and purification stages. google.compatsnap.com For instance, a first polymerization inhibitor is used during the reflux reaction, and a second one is added during the distillation and filtration steps. google.com

Purification Techniques and Yield Optimization

After the esterification reaction, the crude product contains the desired this compound, as well as unreacted starting materials, byproducts, the catalyst, and the solvent. A multi-step purification process is necessary to obtain a high-purity product.

The initial step often involves neutralizing the acidic catalyst, typically by washing with a basic solution such as a soda ash (sodium carbonate) solution. google.comgoogle.com This is followed by several water washes to remove any remaining salts and water-soluble impurities. google.comgoogle.com In some methods, the organic phase is washed with a reducing agent to decolorize the product, as oxidized polymerization inhibitors can cause discoloration. google.com

After washing, the solvent is removed, usually by vacuum distillation. google.comgoogle.com This step is performed under reduced pressure to keep the temperature low and minimize the risk of polymerization. google.com The final step is typically filtration to remove any solid impurities, such as the catalyst in heterogeneous systems or any precipitated byproducts. google.comgoogle.com

Yield optimization is a key consideration in the industrial production of this compound. Factors that influence the yield include the molar ratio of reactants, the type and amount of catalyst, reaction temperature and time, and the efficiency of the water removal and purification processes. For example, using an excess of methacrylic acid can shift the equilibrium towards the product side, but this also necessitates a more thorough purification to remove the unreacted acid. The choice of catalyst significantly impacts both the reaction rate and the selectivity towards the desired tri-ester over other possible esters like the di- or tetra-ester. google.com Reported yields for this compound vary, with some methods achieving yields as high as 89.3%. google.com

Advancements in Sustainable Synthesis Approaches

There is a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of this compound is no exception. A key area of advancement is the replacement of traditional homogeneous acid catalysts with reusable solid catalysts. google.comchalmers.se This not only simplifies the purification process but also reduces the generation of acidic waste streams. google.com

The use of solid acid catalysts, such as supported heteropolyacids and solid superacids, allows for easy separation of the catalyst by filtration and its potential for recycling, which is both economically and environmentally advantageous. google.com Research is also exploring catalyst-free methods or the use of more benign catalysts. For example, some processes utilize tin-based catalysts which are reported to have low pollution. google.com

Polymerization Mechanisms and Kinetic Investigations of Pentaerythritol Trimethacrylate

Free-Radical Photopolymerization Dynamics

The photopolymerization of pentaerythritol (B129877) trimethacrylate is a rapid and efficient process initiated by light, leading to the formation of a highly crosslinked polymer network. This process is fundamental to various applications, including coatings, adhesives, and 3D printing. rsc.orgnih.govsigmaaldrich.com

Photoinitiation Pathways and Radical Generation (Two-Photon, Three-Photon)

The initiation of free-radical polymerization in PETA systems occurs through the generation of reactive radical species upon light absorption by a photoinitiator. rsc.orgkit.edu These processes can be classified based on the number of photons absorbed to trigger the reaction.

In conventional single-photon absorption, the photoinitiator is excited by a single photon of sufficient energy. However, for advanced applications like 3D laser nanoprinting, multiphoton absorption processes, such as two-photon and three-photon absorption, are employed. rsc.orgnih.govkit.edu Two-photon absorption (TPA) involves the simultaneous absorption of two photons, allowing for greater penetration depth and higher spatial resolution in fabrication. nih.gov

A notable example involves the photoinitiator 7-diethylamino-3-thenoylcoumarin (DETC). rsc.orgkit.edu In the absence of a co-initiator, DETC can initiate free radical polymerization through a three-photon process. This occurs via excitation to highly excited triplet states, which then facilitate a hydrogen-atom transfer reaction from the pentaerythritol triacrylate (PETA) monomer itself to DETC. This generates a reactive PETA alkyl radical that initiates the polymerization. rsc.orgkit.edu

Conversely, when a co-initiator like an onium salt is present, the photoinitiation with DETC proceeds via a two-photon process. This involves intermolecular electron transfer after the photosensitization of the photoinitiator to its lowest triplet excited state. rsc.org

Influence of Photoinitiator and Co-initiator Systems

The choice of photoinitiator and the presence of a co-initiator system significantly impact the kinetics and efficiency of PETA polymerization. nih.gov Photoinitiators are broadly categorized into two types:

Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. nih.gov

Type II photoinitiators require a bimolecular reaction with a co-initiator to generate radicals. nih.gov

The concentration of the photoinitiator is a critical factor. While a higher concentration generally increases the rate of polymerization, an excessive amount can lead to an "inner filter effect," where the initiator absorbs too much light at the surface, hindering curing in deeper sections. nih.gov

Co-initiators, often electron donors, can enhance the efficiency of the photoinitiation process. For instance, hemicyanine dyes combined with borate (B1201080) anions have been shown to be a highly effective photoinitiating system for trimethylolpropane (B17298) triacrylate (TMPTA), a monomer with similar functionality to PETA. nih.govnih.gov The structure of the co-initiator, specifically the substituents on the borate molecule, influences the electron transfer process and, consequently, the rate of polymerization. nih.gov For example, electron-donating groups on the borate anion enhance the photoinitiating ability. nih.gov

Ternary photoinitiator systems, consisting of an aryliodonium salt, a sensitizing compound, and an electron donor, have also been developed for the rapid and deep curing of acrylate (B77674) monomers, including pentaerythritol triacrylate. google.com

Crosslinking Network Formation and Structural Evolution

The polymerization of the trifunctional PETA monomer leads to the formation of a dense, three-dimensional crosslinked network. nih.govrug.nl The evolution of this network structure dictates the final mechanical and physical properties of the polymer.

Crosslinking Density and Network Architecture

The trifunctional nature of PETA allows for the formation of a polymer with a high crosslinking density. polysciences.com This density is a measure of the number of crosslinks per unit volume and is a critical parameter influencing the material's properties. Higher crosslinking density generally leads to increased rigidity, thermal stability, and chemical resistance. nih.gov

The architecture of the network can be influenced by the presence of other monomers or crosslinking agents. For example, in the synthesis of polycarboxylate superplasticizers, pentaerythritol tetraacrylate (PETA) has been used as a crosslinker to connect comb-like molecular chains, resulting in a slightly crosslinked network with higher molecular weight compared to its non-crosslinked counterpart. nih.gov

The type of junctions within the network, described as "ziplike" or "pointlike," also plays a crucial role in the polymer dynamics. Studies on poly(ethylene glycol)-based polyacrylate networks have shown that ziplike junctions, as would be formed in a PETA system, can impose strong topological constraints on the movement of polymer chains, affecting the material's viscoelastic properties. researchgate.net

Factors Influencing Polymerization Kinetics (Oxygen Inhibition, Diffusion, Monomer Functionality)

Several factors can influence the kinetics of PETA polymerization and the final network structure.

Oxygen Inhibition: Free-radical polymerization is notoriously susceptible to inhibition by atmospheric oxygen. researchgate.netnih.gov Oxygen reacts with the initiating and propagating radicals to form peroxy radicals, which are much less reactive towards polymerization, thus quenching the reaction. researchgate.netnsf.gov This is a significant issue, particularly at the surface of the curing material. radtech.org To counteract this, polymerization is often carried out in an inert atmosphere (e.g., nitrogen or argon), or higher concentrations of photoinitiators are used. researchgate.net Another strategy involves the addition of oxygen scavengers. radtech.org

Monomer Functionality: The functionality of the monomer, i.e., the number of polymerizable groups per molecule, has a profound impact on the polymerization kinetics and network formation. PETA, being a trifunctional monomer, contributes to a rapid increase in viscosity and the early onset of gelation. polysciences.comwordpress.com Higher monomer functionality generally leads to a faster polymerization rate and a more densely crosslinked network. scilit.com This increased viscosity can also help to limit oxygen diffusion into the polymerizing system, thereby reducing the extent of oxygen inhibition. researchgate.netscilit.com

Volumetric Shrinkage in Polymerization and Mitigation Strategies

A significant challenge in the polymerization of multifunctional acrylates like PETA is volumetric shrinkage. This occurs as the monomer molecules, initially held together by weaker van der Waals forces, are converted into a covalently bonded polymer network, resulting in a more compact structure. nih.govresearchgate.net This shrinkage can generate internal stresses within the material and at interfaces, potentially leading to reduced adhesion, microcracking, and dimensional inaccuracy in the final product. researchgate.netnih.gov

The magnitude of polymerization shrinkage is influenced by the monomer structure, filler content, and degree of conversion. nih.govresearchgate.net For instance, materials with a higher concentration of monomer and lower filler content tend to exhibit greater shrinkage. researchgate.net

Several strategies have been developed to mitigate polymerization shrinkage and its associated stresses:

Modification of Monomer Systems: The development of new monomer systems, such as siloranes, which polymerize via a ring-opening mechanism, has been a key strategy to reduce shrinkage. nih.gov

Soft-Start Polymerization: This technique involves initially exposing the material to a lower light intensity, followed by a higher intensity. This allows for a slower initial polymerization, providing more time for the material to flow and relieve stress before the network becomes fully rigid. nih.gov

Use of Additives: The incorporation of specific additives can help to reduce shrinkage. For example, shrinkage-reducing admixtures (SRAs) are used in concrete to mitigate this issue. bts.gov

Internal Curing: This strategy, also primarily used in cementitious materials, involves incorporating water-saturated porous materials to provide additional curing water internally, which can help to compensate for the volume reduction during hydration. bts.gov

Below is an interactive data table summarizing the volumetric polymerization shrinkage of various composite resins, highlighting the range of shrinkage values encountered in materials that often contain multifunctional acrylates.

Note: The shrinkage values are based on studies of various dental composite resins and may not be solely representative of pure PETA polymerization, but they provide context for the shrinkage behavior of materials containing multifunctional acrylates. nih.govnih.gov

Comparative Polymerization Behavior with Other Multifunctional Monomers

The polymerization kinetics and resulting network properties of Pentaerythritol trimethacrylate (PETMA) are best understood in the context of other multifunctional monomers. Factors such as the type of polymerizable group (methacrylate vs. acrylate), the number of functional groups per molecule (functionality), and the core structure of the monomer all play critical roles in determining the rate of polymerization, the final monomer conversion, and the characteristics of the cross-linked polymer.

Comparison with Trimethylolpropane Trimethacrylate (TMPTMA)

This compound and Trimethylolpropane trimethacrylate (TMPTMA) are both trifunctional methacrylate (B99206) monomers, meaning they each possess three methacrylate groups available for polymerization. This shared functionality results in the formation of highly cross-linked, rigid polymer networks. Due to the similarity of their reactive groups, their polymerization behaviors share many characteristics. However, the difference in their core alcohol structures—pentaerythritol for PETMA and trimethylolpropane for TMPTMA—can lead to variations in viscosity, steric hindrance, and ultimately, the thermomechanical properties of the cured material. TMPTMA is frequently used in dental composites and other applications requiring high hardness and durability. mdpi.com

Comparison with Acrylate Analogues

A significant difference in polymerization behavior is observed when comparing PETMA with its acrylate analogue, Pentaerythritol Triacrylate (PETA).

Reactivity and Polymerization Rate : Acrylates are well-established to be more reactive and polymerize significantly faster than their methacrylate counterparts. researchgate.netkpi.ua The presence of an alpha-methyl group on the methacrylate monomer introduces steric hindrance and increases the stability of the resulting radical, which slows the rate of propagation. kpi.ua Kinetic studies have shown that the propagation and termination kinetic constants for acrylates can be as much as three orders of magnitude greater than for methacrylates. fedlab.ru This means that under identical photopolymerization conditions, PETA will cure much more rapidly than PETMA. imaging.org

Comparison with Monomers of Varying Functionality

The number of reactive groups on the monomer is a primary determinant of the final polymer's cross-link density and properties.

Lower Functionality (e.g., Diacrylates) : Compared to difunctional monomers like Ethylene Glycol Dimethacrylate (EGDMA), the trifunctional nature of PETMA leads to a tighter, more densely cross-linked network, resulting in higher hardness, improved thermal stability, and greater solvent resistance.

Higher Functionality (e.g., Pentaerythritol Tetraacrylate and Di-pentaerythritol Hexaacrylate) : Monomers with higher functionality, such as Pentaerythritol Tetraacrylate (PETTA) and Di-pentaerythritol Penta/Hexa-acrylate (DPEHA), create even more densely cross-linked polymers. wikipedia.orgsigmaaldrich.com However, increasing functionality also significantly increases the monomer's viscosity and molecular weight. fedlab.ru This increased viscosity can hinder the mobility of the monomer and the growing polymer chains, leading to a decrease in the kinetic constants for both propagation and termination. fedlab.ru Therefore, while PETTA has four reactive groups compared to PETMA's three, its polymerization rate may be slower due to these diffusion limitations.

The following tables provide a summary of the basic properties of these monomers and their comparative polymerization characteristics.

Table 1: Properties of Selected Multifunctional Monomers

| Monomer Name | Abbreviation | Functionality | Molar Mass ( g/mol ) | Chemical Formula |

|---|---|---|---|---|

| This compound | PETMA | 3 | 340.38 | C₁₇H₂₄O₆ |

| Trimethylolpropane Trimethacrylate | TMPTMA | 3 | 338.37 | C₁₈H₂₆O₆ |

| Pentaerythritol Triacrylate | PETA | 3 | 298.29 | C₁₄H₁₈O₇ |

| Pentaerythritol Tetraacrylate | PETTA | 4 | 352.34 | C₁₇H₂₀O₈ |

| Di-pentaerythritol Hexaacrylate | DPEHA | 5-6 | ~578.57 | C₂₈H₃₄O₁₃ |

Note: The properties of DPEHA can vary as it is often supplied as a mixture of penta- and hexa-acrylates. researchgate.net

Table 2: Comparative Polymerization Characteristics

| Monomer | Relative Polymerization Rate | Key Kinetic Features & Findings |

|---|---|---|

| This compound (PETMA) | Moderate | Slower propagation and termination than acrylates due to the alpha-methyl group. kpi.uafedlab.ru Forms a rigid, highly cross-linked network. |

| Trimethylolpropane Trimethacrylate (TMPTMA) | Moderate | Polymerization behavior is very similar to PETMA due to identical trifunctional methacrylate groups. mdpi.com Differences arise from the core structure affecting viscosity and final polymer properties. |

| Pentaerythritol Triacrylate (PETA) | Very High | Significantly faster polymerization than PETMA; kinetic constants can be orders of magnitude higher. researchgate.netfedlab.ru The reaction is characterized by rapid auto-acceleration. polysciences.com |

| Pentaerythritol Tetraacrylate (PETTA) | Moderate to High | Higher functionality leads to greater cross-link density. However, the increased viscosity and molecular weight can decrease kinetic constants compared to lower functionality acrylates. fedlab.ru |

Advanced Material Science Applications of Pentaerythritol Trimethacrylate Based Systems

High-Performance Coatings and Inks

Pentaerythritol (B129877) trimethacrylate is a key ingredient in the formulation of high-performance coatings and inks, primarily due to its ability to undergo rapid polymerization when exposed to energy sources like ultraviolet (UV) light or electron beams. polysciences.com Its use as a reactive diluent and cross-linking agent allows for the development of solvent-less or low-volatile organic compound (VOC) formulations that cure quickly into durable, resistant films. mdpi.comgoogle.com The resulting coatings exhibit excellent physical and chemical properties essential for protective and decorative purposes. polysciences.comsigmaaldrich.comsigmaaldrich.com

In UV-curable systems, pentaerythritol trimethacrylate is incorporated into formulations containing a photoinitiator. mdpi.com Upon exposure to UV radiation, the photoinitiator generates free radicals, initiating the rapid polymerization of the acrylate (B77674) groups. mdpi.com This fast-curing process forms a highly cross-linked polymer network. epo.org The high cross-link density is directly responsible for the significant improvements in the material's physical properties. sigmaaldrich.comsigmaaldrich.comepo.org

Coatings formulated with this compound demonstrate exceptional hardness, high gloss, and superior scratch and abrasion resistance. polysciences.comepo.org The tightly bound three-dimensional structure also provides excellent chemical resistance, making the cured material less susceptible to damage from solvents and other chemicals. polysciences.comsigmaaldrich.comsigmaaldrich.com These properties are critical in applications such as industrial coatings, automotive finishes, and durable inks. polysciences.comfishersci.com While shrinkage during the curing process can be a concern in UV-curable systems, formulations are often optimized to mitigate these effects. mdpi.com

Table 1: Enhanced Properties in UV-Curable Coatings Containing this compound

| Property | Enhancement Attributed to this compound | Application Relevance |

| Curing Speed | Rapid polymerization of trifunctional acrylate groups. polysciences.com | Increased production efficiency, reduced energy consumption. |

| Hardness | High cross-link density forms a rigid polymer network. epo.org | Improved resistance to scratching and surface damage. |

| Abrasion Resistance | The durable, highly cross-linked surface withstands wear. polysciences.comepo.org | Longevity in high-traffic or industrial environments. |

| Chemical Resistance | Dense polymer structure prevents penetration by chemicals. polysciences.comsigmaaldrich.comsigmaaldrich.com | Protection against solvents, oils, and corrosive agents. |

| Adhesion | Enhances bonding to various substrates. polysciences.comfishersci.com | Improved coating durability and prevention of delamination. |

This table summarizes the key property enhancements in UV-curable coatings resulting from the inclusion of this compound.

Electron beam (EB) curing presents an alternative to UV curing for formulations containing this compound. polysciences.com A significant advantage of EB curing is that it does not require a photoinitiator, as the high-energy electrons directly generate free radicals and initiate polymerization. google.comjustia.com This method is particularly effective for pigmented or thicker coatings where UV light penetration may be limited.

This compound is a preferred reactive diluent in aqueous polyurethane binder systems designed for EB curing. justia.com The process involves applying the aqueous composition to a substrate, thermally drying it to remove water, and then curing the film with an electron beam in a standard air atmosphere. justia.com This technique produces coatings with the same desirable properties of high cross-link density, such as excellent hardness and resistance, that are seen in UV-cured systems. nih.gov

Table 2: Typical Parameters for Electron Beam Curing of this compound Formulations

| Parameter | Typical Range | Purpose |

| Electron Energy | 80 - 180 kV | To ensure sufficient penetration depth for complete curing. |

| Dosage | 5 - 15 Mrads | The total energy absorbed per unit mass to achieve full polymerization. |

| Atmosphere | Air | Curing can be performed without the need for an inert nitrogen atmosphere. justia.com |

This table outlines typical processing parameters for the electron beam curing of coatings containing this compound, based on patent data. justia.com

Adhesives and Sealants Research

In the field of adhesives and sealants, this compound is utilized for its ability to promote strong adhesion and improve the cohesive strength of the final product. polysciences.comfishersci.com When included in adhesive formulations, its rapid curing characteristics contribute to fast fixture times. The resulting cross-linked polymer network enhances the adhesive's bond strength, thermal stability, and resistance to chemical attack, ensuring a durable and long-lasting bond. polysciences.com Its role as a cross-linking monomer is crucial for creating structural adhesives that can withstand significant mechanical stress. fishersci.comspecialchem.com

Additive Manufacturing and 3D Printing Technologies

The unique properties of this compound make it a highly suitable monomer for various additive manufacturing processes, also known as 3D printing. sigmaaldrich.comsigmaaldrich.com Its ability to be rapidly polymerized by light (photopolymerization) is fundamental to several resin-based 3D printing technologies.

Stereolithography (SLA) and Digital Light Processing (DLP) are vat polymerization 3D printing techniques that create objects layer-by-layer from a liquid photopolymer resin. nih.gov3dprod.com Both processes use a UV light source—a laser in SLA and a digital projector in DLP—to selectively cure the liquid resin. 3dprod.comnih.gov

This compound, as a multifunctional monomer, is an ideal candidate for inclusion in these photocurable resins. Its high reactivity allows for the rapid solidification required to define the intricate features of each layer, while its cross-linking ability ensures the structural integrity and mechanical strength of the final 3D printed part. sigmaaldrich.comsigmaaldrich.com The incorporation of such monomers is key to formulating resins that balance cure speed with the desired thermomechanical properties of the printed object. The principle of photopolymerization, which drives these technologies, relies on the light-induced generation of free radicals from a photoinitiator, which then triggers the polymerization of monomers like this compound. nih.gov

Extrusion-based 3D printing, which includes techniques like pressure-assisted microsyringe (PAM), involves dispensing a material through a nozzle to build a structure layer-by-layer. mdpi.comresearchgate.net Recent research has focused on developing photocurable polymer inks for this process, where the extruded material is solidified by UV light immediately after deposition. bau.edu.trresearchgate.net

Pentaerythritol triacrylate (PETA), a closely related compound, has been the primary component in a novel photocurable ink developed for extrusion-based 3D printing. bau.edu.trresearchgate.net In this system, the ink, primarily composed of the PETA monomer, is emulsified with a water-soluble photoinitiator. bau.edu.trresearchgate.net The formulation is extruded and then cured using UV light (e.g., at 395 nm) to achieve the rapid solidification necessary for building complex structures. bau.edu.trresearchgate.net This approach demonstrates the versatility of multifunctional acrylates in creating advanced inks for 3D printing, enabling the fabrication of customized and functional objects. bau.edu.tr

Table 3: Example Formulation for an Extrusion-Based 3D Printing Ink

| Component | Function | Example Concentration |

| Pentaerythritol triacrylate (PETA) | Primary monomer, forms the polymer backbone. | Main component of the ink. bau.edu.trresearchgate.net |

| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Water-soluble photoinitiator. | 10 mM. bau.edu.trresearchgate.net |

| Triethanolamine (B1662121) (TEA) | Co-initiator/accelerant. | 1.62 M. bau.edu.trresearchgate.net |

This table presents a research formulation for a photocurable ink based on pentaerythritol triacrylate for extrusion-based 3D printing. bau.edu.trresearchgate.net

Development of Functional 3D Printed Structures (e.g., Magneto-responsive, Microfluidic)

The versatility of this compound (PETA) in photopolymerization makes it a key component in the development of advanced, functional 3D printed structures. Its rapid curing properties are particularly advantageous for creating complex, high-resolution objects. researchgate.net

One significant area of development is in the fabrication of magneto-responsive materials. Researchers have successfully formulated photocurable 3D printer inks based on PETA. researchgate.netbau.edu.trbau.edu.tr By dispersing magnetic particles, such as iron and iron oxide micro-flakes, within a PETA-based resin, it is possible to create magneto-responsive inks. researchgate.net These inks can be used in extrusion-based 3D printing to produce structures that respond to an external magnetic field. researchgate.netbau.edu.tr For instance, a ring-shaped structure embedded with micron-sized iron flakes has been printed as a prototype. researchgate.net This technology holds potential for applications in microrobotics and various medical science fields. bau.edu.trbau.edu.tr The development of such functional inks involves optimizing the concentration of components like the photoinitiator, for example, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), and co-initiators to achieve the rapid curing necessary for the 3D printing process. bau.edu.tr

While direct research on PETA-based 3D printed microfluidic devices is less explicitly detailed in the provided search results, the fundamental properties of PETA-based resins suggest their suitability for such applications. The ability to achieve high-resolution printing and create chemically resistant polymer networks is crucial for the fabrication of microfluidic channels and components. polysciences.com The principles used to create other functional structures, such as controlling the material properties through the formulation of the resin, can be translated to the design and fabrication of microfluidic devices for controlling fluid flow at the microscale.

Biomaterial Development for Tissue Engineering Scaffolds

This compound is extensively investigated for its role in creating biomaterials for tissue engineering scaffolds, with a particular focus on bone regeneration. nih.govresearchgate.netlsu.edu Its ability to form cross-linked networks allows for the creation of scaffolds with the necessary mechanical strength and porosity to support cell growth and tissue formation. researchgate.netnih.gov

Thiol-acrylate-based copolymers synthesized with PETA have been studied as in situ polymerizing grafts for bone defect repair. nih.gov These materials have been shown to promote the adhesion and proliferation of cells, a critical requirement for successful tissue regeneration. researchgate.net The cytocompatibility of PETA-based materials is often attributed to the high conversion rate and lack of free radical production during thiol-acrylate step-growth polymerizations. researchgate.net

In the context of bone tissue engineering, PETA is often used in composite scaffolds with materials like hydroxyapatite (B223615) (HA). nih.govnih.gov These composites can be fabricated as solid implants or as porous scaffolds using techniques like gas foaming. nih.govnih.gov Studies have shown that PETA:HA composite scaffolds can exhibit substantial porosity and interconnectivity, along with mechanical strength comparable to cortical bone. nih.gov When compared to other biodegradable polymers like poly(ε-caprolactone) (PCL), PETA:HA scaffolds have demonstrated superior performance in terms of mineral deposition and the expression of osteogenic markers by human adipose-derived mesenchymal stromal cells (hASCs). nih.gov

Biodegradable Polymer Network Design

A key aspect of using PETA in tissue engineering is the ability to design biodegradable polymer networks. While PETA itself is not inherently biodegradable, it can be used as a cross-linking agent with biodegradable polymers to create networks with tailored properties. sigmaaldrich.comnih.gov

One notable example is the use of PETA to efficiently form biodegradable elastomeric networks of poly(trimethylene carbonate) (PTMC). nih.gov By incorporating PETA as a cross-linking aid and using gamma irradiation, it is possible to create PTMC networks with high gel fractions. nih.gov The properties of these networks, such as gel content and network density, can be controlled by adjusting the PETA concentration, irradiation dose, and the initial molecular weight of the polymer. nih.gov

The resulting networks are non-cytotoxic and exhibit desirable mechanical properties, including low elastic moduli and high tensile strengths. nih.gov The inclusion of PETA has been shown to significantly improve the resistance to creep and tear propagation in these networks. nih.gov Furthermore, the enzymatic erosion rates of the networks can be modulated by the presence of PETA, allowing for control over the degradation profile of the scaffold. nih.gov This approach enables the design of biodegradable elastomeric networks suitable for a wide range of medical applications where flexibility and controlled degradation are required. nih.govsigmaaldrich.com

Hydrogel Formulations and Scaffold Microarchitecture

Hydrogels are a critical class of biomaterials for tissue engineering, and PETA plays a role in the formulation of hydrogel networks with specific properties. While not a primary hydrogel-forming monomer itself, it can be incorporated as a cross-linker to control the mechanical properties and degradation of the hydrogel. For instance, in one study, a hydrogel composed of furfuryl methacrylate (B99206) was cross-linked with pentaerythritol triacrylate to create a material with a medium degradation speed. researchgate.net

The microarchitecture of tissue engineering scaffolds is a crucial factor that influences cell behavior and tissue formation. PETA-based scaffolds can be engineered to have a highly porous and interconnected structure, which is essential for cell infiltration, nutrient transport, and waste removal. nih.gov Techniques such as gas foaming, where a gas like nitrous oxide is used as a foaming agent, can create porous PETA:HA composite copolymers. nih.gov

The morphology and porosity of these scaffolds can be characterized using advanced imaging techniques like scanning electron microscopy (SEM) and micro-computed tomography (micro-CT). nih.gov Micro-CT analysis is a particularly sensitive method for estimating the porosity of these materials. nih.gov Research has shown that PETA:HA scaffolds can achieve high porosity percentages, for example, PETA:HA (80:20) and PETA:HA (85:15) scaffolds have been reported with 66.38% and 72.02% porosity, respectively. nih.gov This controlled microarchitecture is vital for guiding the growth and regeneration of tissues in three dimensions. researchgate.net

Optoelectronic Device Fabrication (e.g., Polymer-Dispersed Liquid Crystals)

This compound finds application in the field of optoelectronics, particularly in the fabrication of polymer-dispersed liquid crystal (PDLC) films. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com PDLCs are composite materials consisting of micron-sized liquid crystal droplets dispersed within a polymer matrix. nih.govnih.gov These films can be switched between an opaque, light-scattering state and a transparent state by applying an electric field, making them suitable for applications such as smart windows, displays, and other light modulation devices. nih.govnih.govacs.org

Composite Materials and Hybrid Systems Development

This compound is a valuable component in the development of advanced composite and hybrid materials due to its ability to enhance mechanical properties and create robust networks. polysciences.comsigmaaldrich.com In the realm of biomaterials, PETA is used to create composite scaffolds with inorganic fillers like hydroxyapatite (HA). nih.govnih.gov These PETA:HA composites for bone tissue engineering demonstrate improved mechanical strength compared to scaffolds made from other polymers like PCL. nih.gov The addition of HA to the PETA matrix has been shown to directly correlate with an increased yield strength in foamed composites. nih.gov

Beyond biomedical applications, PETA is utilized in the creation of hybrid monolithic columns for use in high-performance liquid chromatography (HPLC). In one study, a highly cross-linked hybrid monolithic column was fabricated by copolymerizing dipentaerythritol (B87275) penta-/hexa-acrylate (DPEPA) with a polyhedral oligomeric silsesquioxane (POSS) derivative. researchgate.net While this example uses a derivative of pentaerythritol, it highlights the utility of multi-acrylate monomers in creating robust, porous structures for separation applications. These hybrid materials combine the properties of both the organic polymer and the inorganic component to achieve enhanced performance. researchgate.net PETA is also used in the formulation of industrial products such as coatings, adhesives, and inks, where it contributes to chemical resistance and adhesion. polysciences.comnih.govfishersci.com

Interactive Data Table of Research Findings

| Application Area | PETA-Based System | Key Findings | Reference |

|---|---|---|---|

| Functional 3D Printing | PETA-based photocurable ink with magnetic particles | Enabled fabrication of magneto-responsive structures. | researchgate.netbau.edu.tr |

| Tissue Engineering | PETA:HA composite scaffolds | Higher mechanical strength and improved osteogenic potential compared to PCL:HA controls. | nih.govnih.gov |

| Biodegradable Polymers | PETA-crosslinked poly(trimethylene carbonate) (PTMC) | Improved creep resistance, tear strength, and tunable degradation rates. | nih.gov |

| Optoelectronics | Polymer-Dispersed Liquid Crystals (PDLCs) with PETA | Achieved low driving voltage and fast response times. | sigmaaldrich.comsigmaaldrich.com |

| Composite Materials | PETA:HA foamed composites | Increased yield strength with higher HA content. | nih.gov |

Incorporation of Nanofillers (e.g., Nano-silica, Carbon Nanotubes, Hydroxyapatite)

The integration of nanofillers into a polymer matrix is a proven strategy for creating nanocomposites with significantly enhanced properties. This compound contributes by forming a robust and highly crosslinked matrix that effectively encapsulates and disperses these nanofillers, leading to synergistic improvements in material performance. The dense network created by the crosslinker helps to transfer stress from the polymer matrix to the high-strength fillers, improving mechanical characteristics.

Detailed Research Findings:

Nano-silica: In polymer systems like waterborne polyurethane acrylates, the addition of nano-silica has been shown to improve the water resistance and hardness of the cured films. mdpi.com The crosslinked network, for which this compound is a suitable component, provides the necessary matrix integrity to support the silica (B1680970) nanoparticles and prevent their agglomeration.

Carbon Nanotubes (CNTs): CNTs are known for their exceptional mechanical strength, electrical conductivity, and thermal conductivity. nih.gov When incorporated into a polymer matrix, they can vastly improve these properties. The effectiveness of CNTs as reinforcement depends on their dispersion within the matrix. nih.gov A highly crosslinked polymer system, facilitated by monomers like this compound, can provide a rigid structure that helps maintain the separation of individual nanotubes, maximizing their reinforcing effect. nih.govnih.gov

The table below summarizes the typical effects of incorporating these nanofillers into polymer matrices where a crosslinker like this compound would be used.

| Nanofiller | Polymer Matrix Type | Typical Property Enhancement |

| Nano-silica | Waterborne Polyurethane Acrylates | Increased hardness, improved water resistance, better abrasion resistance. mdpi.com |

| Carbon Nanotubes (CNTs) | Thermosets, Thermoplastics | Enhanced tensile modulus and strength, increased electrical and thermal conductivity. nih.govnih.gov |

| Hydroxyapatite (HAp) | Biocompatible Polymers | Improved mechanical strength for biomedical applications, enhanced osteoconductivity. mdpi.com |

Core-Shell Emulsion Polymers

Core-shell polymers are multi-stage latex particles consisting of a central core and one or more surrounding layers (shells). This structure allows for the combination of distinct polymer properties in a single particle. This compound is often used as a crosslinking agent during the emulsion polymerization process, typically within the shell, to impart hardness, solvent resistance, and thermal stability.

Detailed Research Findings: In a typical semi-batch seeded emulsion polymerization, a "soft" polymer core (e.g., poly(n-butyl acrylate)) is first synthesized, followed by the polymerization of a "hard" shell (e.g., poly(methyl methacrylate-co-styrene)) around it. researchgate.net The addition of pentaerythritol triacrylate (PETA) as a cross-linking agent during the shell formation creates a crosslinked network that improves the water resistance and mechanical properties of the resulting polymer film. researchgate.net Transmission electron microscopy (TEM) has been used to confirm the spherical, core-shell morphology of these particles, with sizes often in the 200–300 nm range. usm.my The use of this compound is listed in patents as a suitable polyethylenically unsaturated monomer for forming the shell layer in such multi-stage polymers. google.comgoogle.com

The following table details a representative core-shell system using a pentaerythritol-based crosslinker.

| Component | Material/Monomer | Role in Structure |

| Core | n-butyl acrylate | Forms the soft, flexible inner core. researchgate.net |

| Shell | Methyl methacrylate, Styrene | Forms the hard, outer shell. researchgate.net |

| Crosslinker | Pentaerythritol triacrylate (PETA) | Crosslinks the shell to improve mechanical properties and water resistance. researchgate.net |

| Polymerization Method | Semi-batch seeded emulsion polymerization | A multi-step process to create the core-shell structure. researchgate.net |

Waterborne Polyurethane Acrylate Composites

Waterborne polyurethane acrylate (WPUA) composites are valued for their combination of the toughness of polyurethanes and the high cure speed and hardness of acrylates. Pentaerythritol triacrylate (PETA) is a key ingredient in these formulations, serving either as a reactive diluent or as a capping agent to terminate the polyurethane prepolymer with reactive acrylate groups.

The table below shows the impact of adding a multifunctional acrylate crosslinker, such as PETA, to WPUA systems based on published research.

| Property | Effect of Increasing Multifunctional Acrylate Content | Research Finding |

| Particle Size | Increases | The average particle size of the emulsion increases with higher PETA content. koreascience.kr |

| Tensile Strength | Increases | Tensile strength improved from 5.86 MPa to 12.40 MPa as the number of functional groups in the crosslinker increased. koreascience.kr |

| Glass Transition Temp. (Tg) | Increases | Tg rose from 90.3 °C to 146.6 °C with increasing concentration of an epoxy acrylate in a PETA-containing system. mdpi.com |

| Hardness/Abrasion Resistance | Increases | Coating films showed better abrasion resistance and pencil hardness than pure waterborne polyurethane. koreascience.kr |

| Gel Fraction | Increases | The gel fraction of the cured film increased from 83.7% to 93.6% with higher additive content. mdpi.com |

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are functional materials with synthetically created recognition sites that can selectively bind to a specific target molecule (template). The creation of these selective cavities relies on the polymerization of functional monomers and a high concentration of a crosslinking agent around the template molecule. After polymerization, the template is removed, leaving a cavity that is complementary in size, shape, and functionality.

Detailed Research Findings: The high degree of crosslinking is critical to maintain the structural integrity of the recognition sites in the absence of the template. Trifunctional methacrylates, such as trimethylolpropane (B17298) trimethacrylate (TRIM), which is structurally and functionally very similar to this compound, are extensively used for this purpose. nih.govmdpi.com These crosslinkers create a rigid, macroporous polymer network essential for the stability and accessibility of the imprinted sites. Research on MIPs for solid-phase extraction has utilized a poly(trimethylolpropane trimethacrylate) monolith, which was then surface-grafted to create specific binding sites for anesthetic molecules. nih.gov This approach demonstrates the utility of these crosslinkers in forming the core structure of the MIP. Studies comparing different crosslinkers have shown that TRIM-based microparticles exhibit higher adsorption properties for the template molecule 5-fluorouracil (B62378) compared to those made with the difunctional crosslinker EGDMA, highlighting the benefit of a more densely crosslinked network. mdpi.com The rigidity imparted by crosslinkers like this compound is therefore a prerequisite for achieving high selectivity and binding capacity in MIPs. nih.gov

| Crosslinker | Functional Monomer | Template Molecule | Key Finding |

| Trimethylolpropane trimethacrylate (TRIM) | Methacrylic acid, 2-hydroxyethyl methacrylate | 5-fluorouracil | TRIM-based microparticles showed higher adsorption properties and sustained drug release compared to EGDMA-based particles. mdpi.com |

| Trimethylolpropane trimethacrylate (TRIM) | Not specified in abstract | Bupivacaine, Mepivacaine | A photo-polymerized TRIM monolith served as a core material for grafting MIPs, yielding high imprinting and selectivity factors. nih.gov |

Characterization Techniques for Pentaerythritol Trimethacrylate Polymer Networks

Spectroscopic Analysis (FTIR for Reaction Monitoring and Structural Confirmation)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the polymerization of PETA and confirming the structure of the resulting polymer network. This method allows for real-time, in-situ analysis of the chemical changes occurring during the curing process. researchgate.net

The polymerization of PETA is characterized by the conversion of its acrylate (B77674) double bonds (C=C) into single bonds (C-C) to form the polymer backbone. FTIR spectroscopy tracks this conversion by monitoring the decrease in the intensity of absorption bands associated with the acrylate group. Key characteristic absorption bands include:

~1635 cm⁻¹: C=C stretching vibration of the acrylate group.

~808 cm⁻¹: =CH out-of-plane deformation. researchgate.net

As the polymerization proceeds, the intensity of these peaks diminishes, providing a direct measure of the degree of conversion. The disappearance of these peaks upon completion of the reaction confirms the formation of the polymer network. Concurrently, the ester carbonyl (C=O) peak at approximately 1730 cm⁻¹ typically remains unchanged, serving as an internal reference. researchgate.net

Real-time FTIR monitoring allows for the study of polymerization kinetics, providing insights into the reaction rate and the influence of various factors such as initiator concentration, light intensity (for photopolymerization), and temperature. researchgate.netmdpi.com This technique is not only used for monitoring the reaction but also for the structural confirmation of the final PETA polymer network, ensuring the absence of unreacted monomer.

Table 1: Key FTIR Absorption Bands for Monitoring PETA Polymerization

| Wavenumber (cm⁻¹) | Assignment | Change During Polymerization | Reference |

| ~1730 | C=O stretch (ester) | No significant change | researchgate.net |

| ~1635 | C=C stretch (acrylate) | Decreases | |

| ~808 | =CH out-of-plane deformation | Decreases | researchgate.net |

Thermal Analysis Methods (Photo-DSC, DSC, TGA, TMA)

Thermal analysis techniques are indispensable for characterizing the thermal stability, curing behavior, and thermomechanical properties of PETA polymer networks.

Photo-Differential Scanning Calorimetry (Photo-DSC) is particularly useful for studying the photopolymerization kinetics of PETA-based systems. researchgate.net This technique measures the heat flow associated with the polymerization reaction as it is initiated by UV light. The exotherm generated during polymerization is directly proportional to the rate of reaction. Photo-DSC can be used to determine parameters such as the time to reach the peak maximum (rate of polymerization) and the total heat of polymerization, which is related to the final degree of conversion. researchgate.net It is also a valuable tool for evaluating the efficiency of different photoinitiators and the effect of inhibitors. researchgate.net

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions in the cured PETA network. eag.comazom.com The glass transition temperature (Tg) is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com For highly crosslinked polymers like those derived from PETA, the Tg is often elevated and can be broad. researchgate.netmdpi.com DSC can also be used to assess the degree of cure by measuring the residual exotherm from any unreacted monomer in a post-curing scan. unesp.br The absence of a significant exotherm indicates a high degree of conversion. unesp.br The reported Tg for poly(PETA) can vary, with some studies reporting values around 103°C. mdpi.compolysciences.com

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the PETA polymer network. The analysis involves heating a sample at a controlled rate and measuring the weight loss as a function of temperature. TGA can determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. This information is crucial for defining the upper service temperature of the material and for understanding its behavior in high-temperature environments.

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature. For PETA networks, TMA can be used to determine the coefficient of thermal expansion (CTE) below and above the glass transition temperature. The significant change in CTE at the Tg provides another method for its determination. TMA can also provide information on the material's softening and penetration resistance under a constant load as the temperature is increased.

Table 2: Thermal Analysis Techniques for PETA Polymer Networks

| Technique | Information Obtained | Key Parameters |

| Photo-DSC | Photopolymerization kinetics, degree of conversion | Heat flow, enthalpy of polymerization |

| DSC | Glass transition temperature (Tg), degree of cure, melting/crystallization behavior | Tg, residual exotherm |

| TGA | Thermal stability, decomposition profile | Onset of decomposition, char yield |

| TMA | Coefficient of thermal expansion, softening temperature | CTE, dimensional change |

Mechanical Property Assessment (Tensile, Flexural, Modulus, Hardness, Creep Resistance)

The mechanical properties of PETA polymer networks are critical for their performance in structural applications. A range of tests are conducted to evaluate their strength, stiffness, and long-term durability.

Tensile and Flexural Properties: Tensile testing measures the material's response to being pulled apart, providing information on its ultimate tensile strength, elongation at break, and Young's modulus. Flexural testing, on the other hand, evaluates the material's ability to resist bending forces and determines its flexural strength and flexural modulus. Due to its trifunctional nature, PETA forms highly crosslinked networks that typically exhibit high tensile and flexural strength and modulus, but limited elongation at break, indicating a rigid and often brittle character. polysciences.com

Modulus and Hardness: The modulus, a measure of stiffness, is a key characteristic of PETA networks. These materials are known for their high elastic modulus. researchgate.net Hardness, the resistance of a material to localized plastic deformation such as scratching or indentation, is another important property. Techniques like pendulum hardness testing or micro/nanoindentation are used for this assessment. The high crosslink density of PETA polymers generally translates to high surface hardness. researchgate.net

Creep Resistance: Creep is the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses. PETA, as a crosslinking agent, can be incorporated into other polymer systems to improve their creep resistance. sigmaaldrich.com The highly crosslinked, three-dimensional network structure of PETA polymers restricts chain mobility, thereby enhancing their resistance to long-term deformation under load. This property is particularly important for applications where dimensional stability is critical over extended periods.

Table 3: Typical Mechanical Properties of PETA-based Polymers

| Property | Description | Typical Characteristics for PETA Networks |

| Tensile Strength | Maximum stress a material can withstand while being stretched or pulled | High |

| Flexural Strength | Maximum stress a material can withstand before it yields in a bending test | High |

| Modulus | A measure of the material's stiffness | High |

| Hardness | Resistance to localized surface deformation | High |

| Creep Resistance | Ability to resist deformation under constant load over time | Good |

Morphological Characterization (SEM, TEM, Micro-CT)

The morphology of PETA polymer networks, particularly when used in composites or as porous scaffolds, significantly influences their properties and performance.

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM and is used to investigate the internal structure of materials at the nanoscale. TEM can be employed to study the phase morphology of PETA-based polymer blends or the dispersion of nanoparticles within the PETA matrix.

Micro-Computed Tomography (Micro-CT) is a powerful non-destructive imaging technique that allows for the three-dimensional visualization and quantification of the internal structure of materials. science.govvot.pl For porous PETA scaffolds, micro-CT provides detailed information on pore size distribution, porosity, and pore interconnectivity throughout the entire volume of the scaffold. science.govvot.pl This is particularly important for understanding and predicting the mechanical behavior of the scaffold and its suitability for cell infiltration and tissue growth. nih.gov Micro-CT can also be used to assess the distribution of fillers or to detect internal defects like voids and cracks within PETA-based composites. vot.pl

Swelling Behavior and Network Parameter Determination

The swelling behavior of a crosslinked polymer network in a suitable solvent provides valuable information about its structure. When a PETA network is immersed in a compatible solvent, it will absorb the solvent and swell. The extent of swelling is limited by the crosslinks, which prevent the polymer chains from dissolving completely.

The equilibrium swelling ratio can be related to the crosslink density of the network. A higher crosslink density results in a more constrained network and, consequently, a lower degree of swelling. By measuring the amount of solvent absorbed, it is possible to estimate network parameters such as the average molecular weight between crosslinks (Mc) and the crosslink density using theoretical frameworks like the Flory-Rehner theory. These parameters are crucial for understanding the relationship between the network structure and its mechanical and thermal properties.

Rheological Properties of Pre-polymer and Cured Systems

Rheology is the study of the flow and deformation of matter. The rheological properties of both the uncured PETA resin and the final cured polymer network are important for processing and performance.

Pre-polymer Rheology: The viscosity of the uncured PETA formulation is a critical parameter for many processing techniques, such as coating, printing, and molding. mdpi.com Rheological measurements can determine the viscosity of the pre-polymer as a function of shear rate and temperature. mdpi.com For formulations containing fillers or other additives, rheology can provide insights into their dispersion and their effect on the flow behavior of the resin.

Cured System Rheology: Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of the cured PETA network. DMA measures the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) as a function of temperature, frequency, or time. This analysis provides a more detailed understanding of the glass transition, which appears as a peak in the loss modulus or tan delta (the ratio of loss modulus to storage modulus). DMA can also be used to study the mechanical relaxation behavior of the network and to assess its damping properties. researchgate.net

Future Research Directions and Emerging Applications of Pentaerythritol Trimethacrylate

Novel Photoinitiator Systems and Curing Technologies

The efficacy of photopolymerization, a cornerstone of many PETA applications, is critically dependent on the photoinitiator system. Research is actively pursuing novel initiator systems and curing technologies to enhance efficiency, speed, and applicability, especially for advanced manufacturing processes like 3D printing.

A significant area of development involves creating initiator systems that are highly reactive under specific light sources, such as UV-LEDs. For instance, a photocurable 3D printer ink based on PETA has been formulated using a high-performance water-soluble photoinitiator, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). bau.edu.trresearchgate.net Researchers found that by emulsifying LAP in PETA monomers, they could achieve the rapid curing necessary for extrusion-based 3D printing when exposed to 395 nm UV light. bau.edu.tr The study identified optimal concentrations of LAP (10 mM) and a co-initiator, triethanolamine (B1662121) (TEA) (1.62 M), to balance photopolymerization kinetics and printability. bau.edu.trresearchgate.net

Further innovation is seen in volumetric 3D printing, a technology that polymerizes an entire volume of resin at once. In a process known as Xolography, which uses intersecting light beams of different wavelengths, a dual-color photoinitiator (DCPI) is activated only at the intersection point, allowing for precise control. 3dprint.com This technique has been successfully used with a resin containing PETA, a DCPI, and triethylamine (B128534) (TEA) to fabricate multi-material objects. 3dprint.com

Other novel systems include maleimide-based photoinitiators, which, when sensitized by compounds like benzophenone (B1666685) in the presence of an amine co-initiator, demonstrate exceptionally high initiation efficiency for acrylate (B77674) polymerization. researchgate.net Research has also highlighted 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) (R–Cl) as a versatile and efficient photoinitiator for the free-radical polymerization of (meth)acrylates under near-UV or visible LED irradiation, outperforming some commercial initiators. rsc.org Additionally, new meta-terphenyl derivatives are being explored as visible light photosensitizers for onium salt initiators, showing potential for high-performance 3D printing applications. rsc.org

Table 1: Novel Photoinitiator Systems for Pentaerythritol (B129877) Trimethacrylate (PETA)

| Photoinitiator/System | Co-initiator/Sensitizer | Curing Technology | Key Research Finding | Reference |

|---|---|---|---|---|

| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Triethanolamine (TEA) | Extrusion-based 3D Printing (UV Cure) | Achieves rapid curing needed for 3D printing; optimal concentrations determined for printability. | bau.edu.trresearchgate.net |

| Dual-Color Photoinitiator (DCPI) | Triethylamine (TEA) | Volumetric 3D Printing (Xolography) | Enables precise control over polymerization in multi-material fabrication using intersecting light beams. | 3dprint.com |

| N-substituted Maleimides | Benzophenone derivatives, Amines | UV Curing | Demonstrates exceptionally high initiation efficiency for acrylate polymerization. | researchgate.net |

| 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R–Cl) | Amines, Iodonium salt | LED Curing (near UV/Visible) | Acts as a high-performance, versatile photoinitiator, exceeding the efficiency of some commercial systems. | rsc.org |

| meta-Terphenyl derivatives | Onium salts (Iodonium, Thianthrenium) | Visible Light Photopolymerization (3D Printing) | Functions as an efficient photosensitizer for onium salts under low-intensity visible light. | rsc.org |

Advanced Functional Materials Development

The inherent properties of PETA make it an excellent building block for advanced functional materials. By incorporating other substances into a PETA-based polymer matrix, researchers can create materials with tailored properties for specific, high-performance applications.

One emerging area is the development of magneto-responsive materials. By dispersing magnetic particles, such as micron-sized iron flakes, into a PETA-based photocurable ink, a magneto-responsive material can be created. bau.edu.trresearchgate.net This functionalized ink can be 3D printed into specific shapes, opening up applications in fields like microrobotics and medical science. bau.edu.tr

In the biomedical field, PETA is being used to develop advanced scaffolds for tissue engineering. Thiol-acrylate copolymers based on PETA and trimethylolpropane (B17298) tris(3-mercaptopropionate) have been studied as potential bone augments and grafts. nih.govnih.govresearchgate.net These materials can be formed into porous scaffolds and blended with bioactive ceramics like hydroxyapatite (B223615) (HA) to create biodegradable, osteogenic composites. nih.govnih.gov Studies have shown that PETA:HA composite scaffolds can promote the adhesion and proliferation of human adipose-derived stem cells and support greater mineralization compared to control materials. nih.govnih.gov The mechanical strength of these foamed composites can be tuned by adjusting the HA content. nih.govnih.gov

PETA is also explored in the fabrication of polymer-dispersed liquid crystal (PDLC) films, which have applications in optoelectronic devices due to their low driving voltage and fast response times. sigmaaldrich.comsigmaaldrich.com Furthermore, its use as a comonomer in combination with other resins allows for the tailoring of optical properties. For example, the addition of phenanthrene (B1679779) to a PETA-containing resin system can be used to adjust the refractive index, which is valuable for fabricating polymer waveguides. mdpi.com

Table 2: Advanced Functional Materials Based on Pentaerythritol Trimethacrylate (PETA)

| Functional Material | Key Components | Target Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Magneto-responsive Ink | PETA, LAP, Magnetic particles (iron flakes) | 3D Printing, Micro-robotics | A functional ink was created that can be 3D printed into magneto-responsive structures. | bau.edu.trresearchgate.net |

| Biomedical Scaffolds | PETA, Trimethylolpropane tris(3-mercaptopropionate), Hydroxyapatite (HA) | Bone Tissue Engineering | PETA:HA composites show enhanced mechanical strength and cytocompatibility, promoting cell growth and mineralization. | nih.govnih.gov |

| Polymer-Dispersed Liquid Crystal (PDLC) Films | PETA, Liquid Crystals | Optoelectronic Devices (OLEDs, Solar Cells) | Used to fabricate films with low driving voltage and fast response times. | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index-Tailored Polymers | PETA, PMMA-based resin, Phenanthrene | Polymer Waveguides | The addition of phenanthrene to the PETA-containing resin allows for the adjustment of the material's refractive index. | mdpi.com |

Tailoring Polymerization for Specific Applications

Controlling the polymerization process is crucial for tuning the final properties of PETA-based materials. Research is focused on moving beyond conventional free-radical polymerization to more controlled methods that allow for precise tailoring of polymer architecture and network formation.

One such advanced method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique has been applied to volumetric 3D printing (Xolography) to achieve a controlled polymerization process. 3dprint.com By using RAFT, researchers can enhance the properties of the printed objects and significantly improve the control and precision of the fabrication process, which is critical for creating intricate structures. 3dprint.com

For biomedical applications, where the presence of potentially cytotoxic residual initiators is a concern, Michael addition polymerization offers a promising alternative. nih.gov This reaction between a thiol and an acrylate, such as in PETA-co-trimethylolpropane tris(3-mercaptopropionate) systems, proceeds via a step-growth mechanism and does not require a radical-producing initiator. nih.govnih.gov This method results in high conversion rates and improved cytocompatibility, making it suitable for creating in situ polymerizing biomaterials for applications like bone defect repair. nih.govnih.gov The properties of these thiol-acrylate polymers can be further tuned by varying the concentration of the amine catalyst, which affects characteristics like cell adhesion. nih.gov

Table 3: Tailoring Polymerization of this compound (PETA)

| Polymerization Method | Key Feature | Specific Application | Research Finding | Reference |

|---|---|---|---|---|

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Controlled radical polymerization | Volumetric 3D Printing (Xolography) | Enhances control over the fabrication process, improving the properties and precision of printed objects. | 3dprint.com |

| Michael Addition | Initiator-free step-growth polymerization | Biomedical Scaffolds | Eliminates the need for potentially cytotoxic radical initiators, leading to materials with high cytocompatibility. | nih.govnih.gov |

| Conventional Free-Radical Polymerization | Viscosity modification | Coatings, Printing | Adding PETA to other resin systems lowers viscosity, allowing for tailoring of flow properties for specific processing needs. | mdpi.com |

Integration in Multi-Material and Smart Manufacturing Systems

The future of manufacturing lies in the ability to create complex, functional objects by integrating multiple materials and smart technologies. PETA is becoming a key component in these advanced manufacturing systems due to its versatile curing properties and compatibility with additive manufacturing techniques.

Multi-material 3D printing is a significant area of development. PETA has been successfully used in multi-material volumetric 3D printing, where different resins are printed sequentially within a single vat to create a heterogeneous object. 3dprint.com This capability is crucial for fabricating devices that require different material properties in different regions. Stereolithography (SL) is another key technology, with research focused on developing multi-material stereolithography (MMSL) systems that can integrate materials with diverse functionalities, such as mechanical, electrical, and biochemical properties, into a single structure. researchgate.net

PETA-based inks are also enabling the creation of customizable shapes through extrusion-based 3D printing. bau.edu.tr This technology has potential applications in fields ranging from micro-robotics to medical science. bau.edu.trresearchgate.net Looking even further ahead, these materials are being considered for four-dimensional (4D) printing. researchgate.net In 4D printing, a 3D-printed object is designed to change its shape or function over time in response to an external stimulus, representing a new frontier in smart manufacturing. researchgate.net

The integration of PETA into these systems simplifies the manufacturing process for complex products and provides greater design freedom. researchgate.net By enabling the seamless combination of different materials, these technologies are paving the way for the creation of truly functional, intelligent, and customized products. researchgate.net

Table 4: Integration of this compound (PETA) in Advanced Manufacturing

| Manufacturing System | Role of PETA | Key Advantage | Emerging Application | Reference |

|---|---|---|---|---|

| Multi-Material Volumetric 3D Printing | Component of a photocurable resin | Allows for the creation of complex, heterogeneous objects with varied material properties. | Fabrication of multi-component devices. | 3dprint.com |

| Multi-Material Stereolithography (MMSL) | Base material for photopolymer resins | Enables integration of mechanical, electrical, and biochemical functionalities in a single print. | Integrated intelligent structures, tissue engineering. | researchgate.net |

| Extrusion-based 3D Printing | Primary component of photocurable ink | Allows for fabrication of customizable shapes with functional properties (e.g., magneto-responsive). | Micro-robotics, custom medical devices. | bau.edu.tr |

| 4D Printing | Component of the stimulus-responsive material | Printed objects can change form and function over time. | Smart materials, adaptive structures. | researchgate.net |

Q & A

Q. How does the trifunctional structure of PETMA influence cross-linking density in molecularly imprinted polymers (MIPs)?

PETMA’s three methacrylate groups enable higher cross-link density compared to bifunctional agents like EGDMA, enhancing mechanical stability and porosity in MIPs. Systematic studies suggest that increasing PETMA concentration (e.g., 60–80% relative to functional monomers) improves polymer rigidity and template recognition . Methodologically, cross-link density can be quantified via swelling tests or dynamic mechanical analysis (DMA).

Q. What are the optimal conditions for synthesizing PETMA-cross-linked polymers?

Synthesis typically involves free-radical polymerization with initiators like AIBN (1–2 wt%) in aprotic solvents (e.g., acetonitrile) at 60–70°C. Microwave-assisted methods (e.g., 100 W, 5–10 min) can reduce reaction time while maintaining yield . Post-synthesis, Soxhlet extraction with methanol/acetic acid (9:1 v/v) removes unreacted monomers and templates .

Q. What standard techniques characterize PETMA-based polymers?

- FT-IR : Identifies methacrylate C=O stretches (~1720 cm⁻¹) and residual hydroxyl groups.